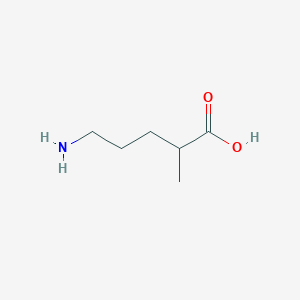
5-Amino-2-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-methyl-valeric acid can be achieved through several methods. One common approach involves the alkylation of 5-aminovaleric acid with methyl iodide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 5-aminovaleric acid in a suitable solvent such as ethanol.
- Add a base, such as sodium hydroxide, to the solution.
- Introduce methyl iodide to the reaction mixture.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods: Industrial production of 5-amino-2-methyl-valeric acid often involves the use of biotechnological processes. Engineered strains of Corynebacterium glutamicum have been employed to produce this compound from renewable feedstocks such as glucose and xylose. The fermentation process involves the expression of specific genes that enable the conversion of these sugars into 5-amino-2-methyl-valeric acid .
化学反応の分析
Types of Reactions: 5-Amino-2-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides, esters, and other substituted products.
科学的研究の応用
5-Amino-2-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor in the biosynthesis of various amino acids and peptides.
Medicine: It is investigated for its potential therapeutic properties, including its role as a neurotransmitter analog.
Industry: It is utilized in the production of biopolyamides and other biodegradable polymers.
作用機序
The mechanism of action of 5-amino-2-methyl-valeric acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an analog of naturally occurring amino acids, influencing protein synthesis and metabolic pathways. The compound may also interact with neurotransmitter receptors, modulating synaptic transmission and neuronal activity .
類似化合物との比較
5-Aminovaleric acid: Similar structure but lacks the methyl group at the second position.
Valine: An essential amino acid with a similar carbon backbone but different functional groups.
Isoleucine: Another essential amino acid with a branched-chain structure.
Uniqueness: 5-Amino-2-methylpentanoic acid is unique due to the presence of both an amino group and a methyl group on the valeric acid backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
10483-16-6 |
|---|---|
分子式 |
C6H13NO2 |
分子量 |
131.17 g/mol |
IUPAC名 |
5-amino-2-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-5(6(8)9)3-2-4-7/h5H,2-4,7H2,1H3,(H,8,9) |
InChIキー |
UTJLXEIPEHZYQJ-UHFFFAOYSA-N |
SMILES |
CC(CCCN)C(=O)O |
正規SMILES |
CC(CCCN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















